2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone
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Overview
Description
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a pyrrole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are often well absorbed, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the ethanone group using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-{1-[2-(4-hydroxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone
- 2-chloro-1-{1-[2-(4-methylphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone
Uniqueness
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a pharmacologically active compound or as a precursor in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-10-16(17(20)11-18)13(2)19(12)9-8-14-4-6-15(21-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURFFVNYKATQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)OC)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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